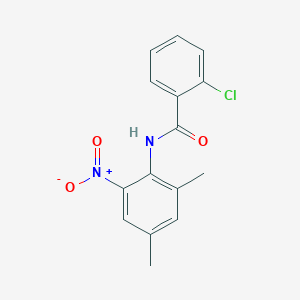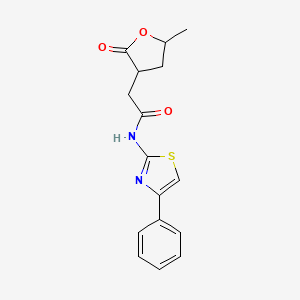
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide
描述
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chloro group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide typically involves the following steps:
Nitration of 2,4-dimethylphenylamine: The starting material, 2,4-dimethylphenylamine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position, yielding 2,4-dimethyl-6-nitrophenylamine.
Acylation: The nitrated amine is then acylated with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 2-amino-N-(2,4-dimethyl-6-nitrophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of new materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-chloro-N-(2,4-dimethylphenyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-chloro-N-(2,4-dimethyl-6-aminophenyl)benzamide: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
Uniqueness
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide is unique due to the presence of both a chloro and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate for synthesizing various derivatives with diverse applications.
属性
IUPAC Name |
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-7-10(2)14(13(8-9)18(20)21)17-15(19)11-5-3-4-6-12(11)16/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNMPEAYOOFTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dibutylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4057056.png)

![8-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4057068.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B4057074.png)
![2-{[3-(3,3-Diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B4057084.png)
![methyl {3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4057088.png)
![[4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate](/img/structure/B4057094.png)
![4-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4057105.png)
![2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(PROPIONYLAMINO)BENZOATE](/img/structure/B4057114.png)

![N-(3,4-dimethoxyphenyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4057127.png)

![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B4057140.png)
![2-methyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B4057148.png)
